Cochinchinone B
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Overview
Description
Cochinchinone B is a member of the class of xanthones that is 9H-xanthen-9-one substituted by hydroxy groups at positions 1, 3, 6 and 7, a prenyl group at position 2 and a geranyl group at position 5. Isolated from Cratoxylum cochinchinense, it exhibits antioxidant activity. It has a role as a metabolite and an antioxidant. It is a polyphenol and a member of xanthones.
Scientific Research Applications
Antibacterial and Antifungal Properties
Cochinchinone B, derived from Cratoxylum cochinchinense, has demonstrated notable antibacterial and antifungal activities. A study found that certain xanthones from Cratoxylum cochinchinense, including cochinchinones, exhibited antibacterial and antifungal properties (Boonnak et al., 2009). Additionally, another research on xanthones from the same plant revealed similar antibacterial and cytotoxic activities (Mahabusarakam et al., 2008).
Antioxidant Effects
Studies on Cratoxylum cochinchinense have also highlighted the antioxidant capabilities of its constituents, including this compound. One study showed that certain xanthones from this plant, like this compound, displayed strong antioxidant activities (Chailap & Nuanyai, 2019).
Antiproliferative Activity in Cancer Research
This compound has been investigated for its potential antiproliferative effects against cancer cells. A study exploring new xanthones from Cratoxylum cochinchinense found that these compounds, including this compound, showed significant antiproliferative activity in various human carcinoma cell lines (Ito et al., 2017).
Antimalarial Activity
This compound has also been examined for its potential use in antimalarial treatments. A study on prenylated xanthones from Cratoxylum cochinchinense, including this compound, found that some of these compounds demonstrated antimalarial activity against Plasmodium falciparum (Laphookhieo et al., 2006).
Properties
Molecular Formula |
C28H32O6 |
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Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-1,3,6,7-tetrahydroxy-2-(3-methylbut-2-enyl)xanthen-9-one |
InChI |
InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-19-25(31)22(30)13-20-27(33)24-23(34-28(19)20)14-21(29)18(26(24)32)11-9-16(3)4/h7,9-10,13-14,29-32H,6,8,11-12H2,1-5H3/b17-10+ |
InChI Key |
QRQRZDHZRAXLKZ-LICLKQGHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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